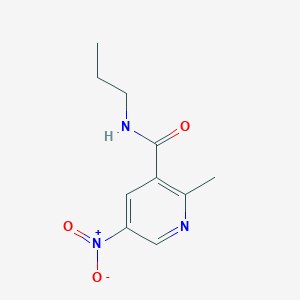
1,1'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) is a complex organic compound characterized by the presence of trifluoromethyl groups and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of 2,2,2-trifluoro-1-phenylethane with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions may require catalysts such as palladium or platinum and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and phenyl rings play a crucial role in its reactivity and binding affinity to various substrates. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-2-phenylethane
- 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride
- 1,1,1-Trifluoro-2,4-pentanedione
Uniqueness
1,1’-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene) is unique due to its specific structure, which includes two 4-methylbenzene groups attached to a trifluoromethyl-phenylethane core. This structure imparts distinct chemical and physical properties, making it different from other similar compounds.
Propiedades
Número CAS |
61204-08-8 |
|---|---|
Fórmula molecular |
C22H19F3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-methyl-4-[2,2,2-trifluoro-1-(4-methylphenyl)-1-phenylethyl]benzene |
InChI |
InChI=1S/C22H19F3/c1-16-8-12-19(13-9-16)21(22(23,24)25,18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3 |
Clave InChI |
RUHHXEWMSWDXML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)

![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)



![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)

